![molecular formula C17H12BrClN2O2 B2564621 (E)-3-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide CAS No. 444593-16-2](/img/structure/B2564621.png)
(E)-3-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds like this one typically belong to the class of organic compounds known as amides. They contain a carbonyl group (C=O) attached to a nitrogen atom. In this case, the compound also contains bromo and chloro substituents, which can greatly affect its reactivity and properties .
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the nature of the chemical bonds .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. In this case, the amide group and the halogen substituents are likely to be reactive. The compound might undergo reactions such as hydrolysis, substitution, or addition .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and stability. These properties can be predicted using computational methods or determined experimentally .Applications De Recherche Scientifique
Antipathogenic and Antimicrobial Properties
Compounds with bromo and chlorophenyl groups have been examined for their antipathogenic properties, especially against bacteria known for their biofilm formation abilities, such as Pseudomonas aeruginosa and Staphylococcus aureus. For instance, thiourea derivatives containing bromophenyl and chlorophenyl have shown significant antimicrobial activities, suggesting potential for the development of new antimicrobial agents with specific focus on biofilm-related infections (Limban, Marutescu, & Chifiriuc, 2011).
Anti-inflammatory and Antimicrobial Screening
The structure of (E)-3-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide suggests it could be effective in anti-inflammatory and antimicrobial applications. For example, a series of N-arylcinnamanilides, bearing structural resemblances to the discussed compound, were synthesized and showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis, with some compounds demonstrating better activity than common treatments like ampicillin. Additionally, these compounds displayed anti-inflammatory properties by attenuating lipopolysaccharide-induced NF-κB activation, highlighting their potential in treating inflammation-driven diseases (Kos et al., 2020).
Optical and Electronic Properties
The presence of bromo and chlorophenyl groups in compounds has been associated with significant optical and electronic properties, making them suitable for use in semiconductor devices and other electronic applications. For example, chalcone derivatives exhibited promising linear optical, second and third-order nonlinear optical properties, and charge transport characteristics, indicating their potential in enhancing the performance of semiconductor devices (Shkir et al., 2019).
Hypoglycemic and Hypolipidemic Activities
Analogues of glibenclamide, a potent hypoglycemic drug, have been synthesized to evaluate their glucose and lipid-lowering activities. By modifying the structure to include bromophenyl groups, researchers aimed to increase the drug's affinity for its receptor or extend its half-life, potentially offering more durable anti-hyperglycemic and anti-lipidemic effects in diabetic patients. This suggests that compounds with similar modifications might be explored for their metabolic regulatory activities (Ahmadi et al., 2014).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for research on a compound like this one could include further studies on its synthesis, properties, and potential applications. This could involve exploring its reactivity under different conditions, investigating its potential uses in organic synthesis or materials science, or studying its biological activity .
Propriétés
IUPAC Name |
(E)-3-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrClN2O2/c18-14-3-6-16(12(8-14)7-13(9-20)17(21)22)23-10-11-1-4-15(19)5-2-11/h1-8H,10H2,(H2,21,22)/b13-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXTTXWABZOASM-NTUHNPAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)C=C(C#N)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)/C=C(\C#N)/C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl (3aR,7aS)-2-(2-chloropyrimidin-4-yl)-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B2564538.png)
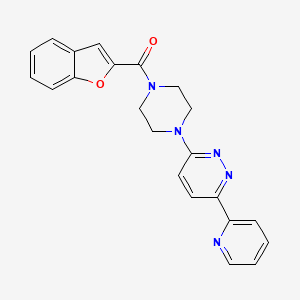


![3-[3-(4-bromophenyl)-4-(2,2-dicyanoethenyl)pyrazol-1-yl]propanoic Acid](/img/structure/B2564542.png)
![Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate hydrochloride](/img/structure/B2564546.png)
![N-{2-chloro-6-[(4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl)oxy]benzyl}benzenesulfonamide](/img/structure/B2564547.png)
![2-[4-Methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid](/img/structure/B2564549.png)
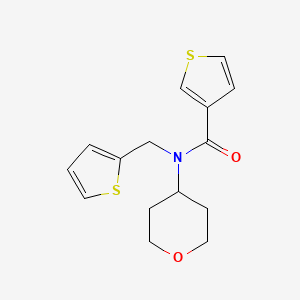

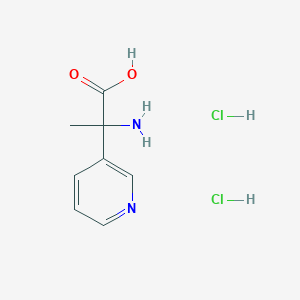
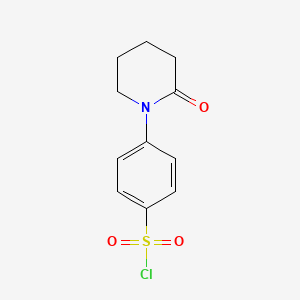
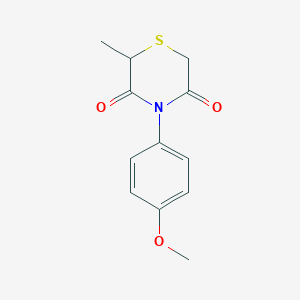
![2-(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2564560.png)